PEG8 Spacer Quantifiably Reduces ADC Hydrophobicity and Aggregation Relative to Non-PEGylated Linkers
The incorporation of a PEG8 spacer into a Val-Cit-PAB linker-payload conjugate significantly reduces ADC hydrophobicity and aggregation compared to a non-PEGylated maleimidocaproyl (MC) control [1]. In a head-to-head comparison of DAR8 trastuzumab ADCs, the PEG8-containing construct exhibited decreased overall hydrophobicity by HIC analysis and lower aggregate content over time in stability studies relative to DAR8 ADCs with shorter PEG4 linkers and DAR4 ADCs without PEG [1].
| Evidence Dimension | Hydrophobicity and aggregation |
|---|---|
| Target Compound Data | PEG8 DAR8 ADC: reduced hydrophobicity by HIC; lower aggregate content in stability studies at 40°C |
| Comparator Or Baseline | PEG4 DAR8 ADC and DAR4 ADC without PEG |
| Quantified Difference | Qualitative reduction in HIC retention time and aggregate percentage |
| Conditions | DAR8 trastuzumab ADCs; HIC analysis; SEC aggregation monitoring at 40°C in formulation buffer |
Why This Matters
Reduced aggregation directly correlates with improved manufacturability, extended shelf-life, and potentially lower immunogenicity—key procurement criteria for ADC development.
- [1] Sun, X., et al. (2025). 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
